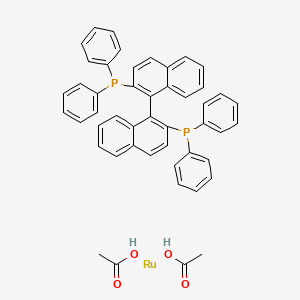

(R)-Ru(OAc)2(BINAP)

Descripción general

Descripción

®-Ru(OAc)2(BINAP) is a ruthenium-based complex that features the chiral ligand ®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP) and two acetate groups. This compound is widely recognized for its role in asymmetric catalysis, particularly in enantioselective hydrogenation reactions. The chiral nature of BINAP allows for the production of optically active compounds, making ®-Ru(OAc)2(BINAP) a valuable tool in organic synthesis and pharmaceutical development.

Aplicaciones Científicas De Investigación

Asymmetric Hydrogenation

One of the primary applications of (R)-Ru(OAc)₂(BINAP) is in asymmetric hydrogenation , where it acts as a catalyst to convert prochiral substrates into chiral products. The compound has demonstrated exceptional performance with various substrates:

Table 1: Summary of Catalytic Performance

| Substrate Type | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Bicyclic substrates | H₂, 100 atm, 50 h | 100 | 98 |

| α,β-Unsaturated carboxylic acids | H₂, 40 atm, 20 h | 95-100 | >99 |

| Ketones | H₂, 90 bar | 95-100 | 94-97 |

The compound has been reported to achieve yields of up to 100% with enantiomeric excess values exceeding 99% in reactions involving bicyclic substrates.

Synthesis of Pharmaceutical Intermediates

(R)-Ru(OAc)₂(BINAP) plays a significant role in the synthesis of key pharmaceutical intermediates. For instance, it has been utilized in the production of antibiotics such as levofloxacin . In a specific case study, (R)-Ru(OAc)₂(BINAP) was employed to hydrogenate precursors for levofloxacin synthesis, resulting in high enantioselectivity crucial for the efficacy of the final product. The optimized reaction conditions included specific solvent systems and temperature controls that enhanced yield and selectivity .

Mechanistic Insights

The mechanism by which (R)-Ru(OAc)₂(BINAP) operates involves coordination of substrates to the ruthenium center followed by hydrogenation. The BINAP ligand facilitates chiral induction during the catalytic process. Studies indicate that variations in ligand structure can significantly affect both catalytic performance and selectivity .

Applications in Material Science

Beyond its role in pharmaceuticals, (R)-Ru(OAc)₂(BINAP) is also employed in material science for developing advanced materials such as polymers and nanomaterials. Its catalytic properties are beneficial for creating materials with specific functionalities while adhering to sustainable practices by facilitating reactions under mild conditions .

Mecanismo De Acción

Target of Action

The primary target of ®-Ru(OAc)2(BINAP) is the B-H bond in organic compounds . The compound acts as a catalyst, facilitating the transformation of these bonds during chemical reactions .

Mode of Action

®-Ru(OAc)2(BINAP) interacts with its targets through a process known as oxidative addition . This process involves the formation of a complex with the target molecule, followed by the addition of an oxygen atom . The result is a change in the oxidation state of the target molecule, facilitating further chemical reactions .

Biochemical Pathways

The primary biochemical pathway affected by ®-Ru(OAc)2(BINAP) is the arylation or alkenylation of olefinic compounds . This pathway involves the construction of carbon-carbon bonds, which can be challenging to achieve without the aid of a catalyst . The action of ®-Ru(OAc)2(BINAP) on this pathway results in the formation of substituted olefins .

Result of Action

The action of ®-Ru(OAc)2(BINAP) results in the formation of substituted olefins . These are complex molecular structures that can be rapidly prepared and tolerate a wide range of functional groups . The formation of these structures is facilitated by the catalyst’s interaction with its target molecules .

Action Environment

The action of ®-Ru(OAc)2(BINAP) is influenced by several environmental factors. For instance, the reaction conditions, including temperature and the presence of base (bulky amines or inorganic salts), can affect the compound’s action . Additionally, the presence of certain functional groups in the target molecules can also influence the compound’s efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ru(OAc)2(BINAP) typically involves the reaction of ruthenium(II) acetate with ®-BINAP. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the complex. The general reaction can be represented as follows:

[ \text{Ru(OAc)}_2 + \text{®-BINAP} \rightarrow \text{®-Ru(OAc)}_2(\text{BINAP}) ]

Industrial Production Methods

Industrial production of ®-Ru(OAc)2(BINAP) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

®-Ru(OAc)2(BINAP) is primarily involved in catalytic reactions, including:

Hydrogenation: The compound acts as a catalyst in the hydrogenation of alkenes, ketones, and imines, leading to the formation of chiral products.

Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.

Substitution: The complex can facilitate substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Common Reagents and Conditions

Hydrogenation: Hydrogen gas (H2) is used as the reducing agent, and the reaction is typically carried out under high pressure and moderate temperature.

Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

Substitution: Reagents such as organohalides and organometallic compounds are used, often in the presence of a base.

Major Products

The major products formed from these reactions are typically chiral compounds, which are valuable in the synthesis of pharmaceuticals and fine chemicals.

Comparación Con Compuestos Similares

Similar Compounds

(S)-Ru(OAc)2(BINAP): The enantiomer of ®-Ru(OAc)2(BINAP), which has similar catalytic properties but produces the opposite enantiomer of the product.

Pd(OAc)2(BINAP): A palladium-based complex with similar applications in asymmetric catalysis.

Rh(OAc)2(BINAP): A rhodium-based complex used in similar catalytic reactions.

Uniqueness

®-Ru(OAc)2(BINAP) is unique due to its high enantioselectivity and efficiency in catalyzing a wide range of reactions. The chiral BINAP ligand provides excellent control over the stereochemistry of the products, making it a valuable tool in the synthesis of complex chiral molecules.

Actividad Biológica

(R)-Ru(OAc)₂(BINAP) is a ruthenium-based complex that has garnered interest in the field of asymmetric catalysis, particularly for its biological activity and potential applications in pharmaceuticals. This article explores the compound's biological properties, catalytic efficiency, and its implications in drug synthesis, supported by empirical data and case studies.

Chemical Structure and Properties

(R)-Ru(OAc)₂(BINAP) is characterized by its structure, consisting of a ruthenium(II) center coordinated to two acetate ligands and the bidentate ligand BINAP (2,2'-bis(diarylphosphino)-1,1'-binaphthyl). The molecular formula is C₄₈H₃₈O₄P₂Ru, with a molecular weight of 841.83 g/mol .

Asymmetric Hydrogenation

(R)-Ru(OAc)₂(BINAP) has been primarily studied for its role as a catalyst in asymmetric hydrogenation reactions. This complex exhibits high enantioselectivity and efficiency in converting prochiral substrates into optically active products. For instance, it has been reported to achieve yields of up to 100% with enantiomeric excess (ee) values exceeding 99% in various reactions involving bicyclic substrates .

Table 1: Summary of Catalytic Performance

| Substrate Type | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Bicyclic substrates | H₂, 100 atm, 50 h | 100 | 98 |

| α,β-Unsaturated carboxylic acids | H₂, 40 atm, 20 h | 95-100 | >99 |

| Ketones | H₂, 90 bar | 95-100 | 94-97 |

Synthesis of Pharmaceutical Intermediates

The biological activity of (R)-Ru(OAc)₂(BINAP) extends to its application in the synthesis of key pharmaceutical intermediates. Notably, it has been utilized in the production of compounds such as carbapenems and levofloxacin—important antibiotics—demonstrating its utility in medicinal chemistry .

Case Study: Levofloxacin Synthesis

In a study focusing on the synthesis of levofloxacin, (R)-Ru(OAc)₂(BINAP) was employed to hydrogenate specific precursors. The resulting product exhibited high enantioselectivity, which is crucial for the efficacy of the final antibiotic compound. The reaction conditions optimized for this transformation included specific solvent systems and temperature controls that enhanced yield and selectivity .

Mechanistic Insights

The mechanism by which (R)-Ru(OAc)₂(BINAP) operates involves the coordination of substrates to the ruthenium center followed by hydrogenation. The BINAP ligand plays a critical role in facilitating chiral induction during the catalytic process. Studies have shown that variations in ligand structure can significantly affect both catalytic performance and selectivity .

Propiedades

Número CAS |

325146-81-4 |

|---|---|

Fórmula molecular |

C48H40O4P2Ru+2 |

Peso molecular |

843.8 g/mol |

Nombre IUPAC |

[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;ruthenium(2+);diacetate |

InChI |

InChI=1S/C44H32P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-32H;2*1H3,(H,3,4);/q;;;+2 |

Clave InChI |

NMLZYEWNUCRSRJ-UHFFFAOYSA-N |

SMILES |

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |

SMILES canónico |

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2] |

Pictogramas |

Flammable; Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.